
MCC950 & Carbonic Anhydrase 2: A Technical
Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: MCC950

Cat. No.: B1663521 Get Quote

This technical support center provides researchers, scientists, and drug development

professionals with detailed information regarding the off-target effects of the NLRP3 inhibitor

MCC950 on Carbonic Anhydrase 2 (CA2).

Frequently Asked Questions (FAQs)
Q1: Has MCC950 been shown to have off-target effects on Carbonic Anhydrase 2 (CA2)?

Yes, MCC950 has been identified as a direct, noncompetitive inhibitor of Carbonic Anhydrase 2

(CA2)[1][2][3][4][5][6]. This interaction was discovered through affinity-based chemical

proteomics and cellular thermal proteomic profiling, which revealed that MCC950 stabilizes

CA2[1][2][5][7].

Q2: What is the inhibitory potency of MCC950 on CA2?

Biochemical assays have determined the half-maximal inhibitory concentration (IC50) of

MCC950 for CA2 to be 11 μM[1][2][3]. This is significantly less potent than its on-target

inhibition of NLRP3, which is in the nanomolar range (IC50 ≈ 7.5-8.1 nM)[8].

Q3: What is the mechanism of inhibition of CA2 by MCC950?

MCC950 exhibits noncompetitive inhibition of CA2[1][2][3]. This was confirmed by Hanes-Woolf

analysis of CA2 esterase activity across a range of MCC950 and substrate concentrations[1][2]
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[9]. The sulfonylurea moiety in MCC950 is thought to be responsible for this interaction,

analogous to other sulfonamide-based carbonic anhydrase inhibitors[1][3].

Q4: How was the interaction between MCC950 and CA2 identified?

The interaction was primarily identified using two unbiased proteome-wide approaches[1][3]:

Photoaffinity Labeling: A photoaffinity-based probe of MCC950 (IMP2070) was used in live

macrophages to identify binding partners. CA2 was identified as a specific target[1][2][4].

Thermal Proteome Profiling: This method showed that MCC950 treatment led to the thermal

stabilization of CA2 in whole cells, indicating a direct interaction[1][2].

Troubleshooting Guide
Issue: I am observing unexpected physiological or cellular effects in my MCC950 experiments

that are not consistent with NLRP3 inhibition.

Possible Cause: These effects might be due to the off-target inhibition of carbonic anhydrases,

such as CA2. Carbonic anhydrases are crucial for regulating physiological pH by catalyzing the

conversion of carbon dioxide to bicarbonate[1][3]. Inhibition of CA2 can disrupt pH

homeostasis.

Troubleshooting Steps:

Concentration Review: Are you using MCC950 at concentrations approaching or exceeding

the IC50 for CA2 (11 μM)? While MCC950 is potent for NLRP3 at nanomolar concentrations,

higher micromolar concentrations may lead to significant CA2 inhibition[9].

Control Experiments:

Use a structurally distinct NLRP3 inhibitor that is not based on a sulfonylurea scaffold to

see if the unexpected phenotype persists.

Use a known carbonic anhydrase inhibitor, such as acetazolamide (AZA), as a positive

control to determine if the observed off-target effect phenocopies CA inhibition[1][3].

Troubleshooting & Optimization

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 9 Tech Support

https://www.researchgate.net/figure/Biochemical-validation-of-MCC950-as-a-noncompetitive-inhibitor-of-carbonic-anhydrase-2_fig4_351667434
https://www.benchchem.com/product/b1663521?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC8218299/
https://pubs.acs.org/doi/10.1021/acschembio.1c00218
https://www.benchchem.com/product/b1663521?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC8218299/
https://pubs.acs.org/doi/10.1021/acschembio.1c00218
https://www.benchchem.com/product/b1663521?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC8218299/
https://www.researchgate.net/publication/351667434_A_Probe_for_NLRP3_Inflammasome_Inhibitor_MCC950_Identifies_Carbonic_Anhydrase_2_as_a_Novel_Target
https://www.imperial.ac.uk/news/223273/probe-nlrp3-inflammasome-inhibitor-mcc950-identifies/
https://www.benchchem.com/product/b1663521?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC8218299/
https://www.researchgate.net/publication/351667434_A_Probe_for_NLRP3_Inflammasome_Inhibitor_MCC950_Identifies_Carbonic_Anhydrase_2_as_a_Novel_Target
https://www.benchchem.com/product/b1663521?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC8218299/
https://pubs.acs.org/doi/10.1021/acschembio.1c00218
https://www.benchchem.com/product/b1663521?utm_src=pdf-body
https://www.benchchem.com/product/b1663521?utm_src=pdf-body
https://www.researchgate.net/figure/Biochemical-validation-of-MCC950-as-a-noncompetitive-inhibitor-of-carbonic-anhydrase-2_fig4_351667434
https://pmc.ncbi.nlm.nih.gov/articles/PMC8218299/
https://pubs.acs.org/doi/10.1021/acschembio.1c00218
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1663521?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


pH Measurements: If feasible for your experimental system (e.g., cell culture media, cell

lysate), measure pH to check for disturbances that could be linked to CA inhibition.

Issue: My results with MCC950 are inconsistent, especially at higher concentrations.

Possible Cause: At concentrations in the low micromolar range, you may be observing mixed

effects from the inhibition of both NLRP3 and CA2, leading to variability.

Troubleshooting Steps:

Dose-Response Curve: Perform a detailed dose-response curve for your primary assay. An

unusual curve shape or a second inflection point might suggest engagement of a secondary,

lower-affinity target.

Lower Concentration: Whenever possible, use the lowest effective concentration of MCC950
that achieves NLRP3 inhibition to minimize off-target effects on CA2. The IC50 for NLRP3 is

over 1000-fold lower than for CA2[2][8].

Data Presentation
Table 1: Comparative Inhibitory Potency of MCC950

Target Protein IC50 Value Type of Inhibition Reference

NLRP3 7.5 - 8.1 nM Direct, Specific [8]

Carbonic Anhydrase 2

(CA2)
11 µM Noncompetitive [1][2][9]

Table 2: Hanes-Woolf Analysis of MCC950 on CA2 Activity

This table summarizes the kinetic data demonstrating the noncompetitive inhibition of CA2 by

MCC950. The slope of the Hanes-Woolf plot is shown at various concentrations of the inhibitor.
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MCC950 Concentration
(µM)

Slope R2

100 3.17 0.94

40 9.51 0.95

16 20.19 0.96

6.4 26.55 0.95

2.56 31.74 0.96

1.02 33.59 0.95

0 (DMSO) 29.03 0.96

Data sourced from Kennedy et

al., 2021.[1][2][9]

Experimental Protocols
1. CA2 Esterase Activity Assay

This biochemical assay is used to determine the inhibitory activity of MCC950 on CA2.

Principle: Carbonic anhydrases also exhibit esterase activity. The assay measures the

hydrolysis of the substrate para-nitrophenyl acetate (p-NPA) to para-nitrophenol (p-NP),

which can be quantified spectrophotometrically at 405 nm.

Reagents:

Human Carbonic Anhydrase II (CA2) enzyme

Assay Buffer (e.g., Tris-SO4, pH 7.6)

para-Nitrophenyl acetate (p-NPA) substrate

MCC950 (or other test compounds)

DMSO (vehicle control)
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Procedure:

Prepare a solution of CA2 (e.g., 85 nM) in the assay buffer.

Add varying concentrations of MCC950 (e.g., 1 µM to 100 µM) or DMSO to the enzyme

solution.

Incubate for a defined period (e.g., 15 minutes) at room temperature.

Initiate the reaction by adding the p-NPA substrate (e.g., 0.125 mM to 1 mM).

Immediately measure the change in absorbance at 405 nm over time using a plate reader.

Calculate the initial reaction velocity (V0).

Plot the residual enzyme activity against the logarithm of MCC950 concentration to

determine the IC50 value.

For mechanism studies, perform the assay with varying concentrations of both substrate

and inhibitor and analyze the data using a Hanes-Woolf plot ([S]/V0 vs. [S]).

2. Cellular Thermal Shift Assay (CETSA) / Thermal Proteome Profiling

This method assesses the direct binding of a compound to its target protein in a cellular

context.

Principle: When a ligand binds to a protein, it generally increases the protein's thermal

stability. This stabilization can be detected by heating cell lysates or intact cells to various

temperatures and then quantifying the amount of soluble protein that remains.

Procedure (Simplified):

Culture cells (e.g., macrophages) and treat them with either MCC950 (e.g., 10 µM) or a

vehicle control (DMSO).

Harvest the cells and lyse them.

Divide the lysate from each treatment group into several aliquots.
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Heat the aliquots to a range of different temperatures (e.g., 40°C to 65°C) for a set time

(e.g., 3 minutes), followed by cooling.

Centrifuge the samples to pellet the aggregated, denatured proteins.

Collect the supernatant containing the soluble proteins.

Analyze the abundance of CA2 in the soluble fraction using methods like Western Blotting

or mass spectrometry-based proteomics.

A shift in the melting curve to a higher temperature in the MCC950-treated samples

compared to the control indicates stabilization and direct binding.
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Caption: On-target vs. off-target effects of MCC950.
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Caption: Workflow for identifying and validating CA2 as an MCC950 off-target.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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